molecular formula C8H14O B13103938 4,4-Dimethylhex-5-en-3-one

4,4-Dimethylhex-5-en-3-one

Cat. No.: B13103938
M. Wt: 126.20 g/mol
InChI Key: MVKMYXZJPQALCZ-UHFFFAOYSA-N
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Description

4,4-Dimethylhex-5-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene. This compound is known for its distinct structure, which includes a hexene backbone with two methyl groups attached to the fourth carbon atom and a ketone group on the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylhex-5-en-3-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic dehydrogenation of 4,4-dimethylhexan-3-one. This process utilizes a metal catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms and form the enone structure.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylhex-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethylhex-5-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylhex-5-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylhex-4-en-3-one: Another enone with a similar structure but different placement of the double bond and methyl groups.

    4,4-Dimethylpent-2-en-3-one: A related compound with a shorter carbon chain.

Uniqueness

4,4-Dimethylhex-5-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4,4-dimethylhex-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-7(9)8(3,4)6-2/h6H,2,5H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMYXZJPQALCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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